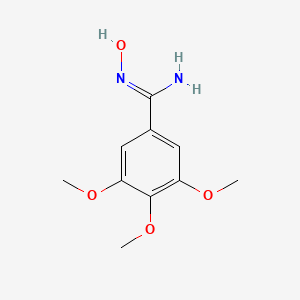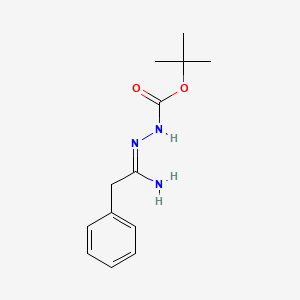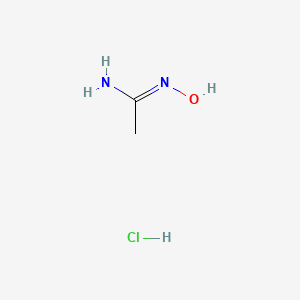
2-Methyl-tetrahydro-pyran-4-OL
Vue d'ensemble
Description
2-Methyl-tetrahydro-pyran-4-OL is a chemical compound with the molecular formula C10H20O2 . It is used for perfume and aromatic raw materials . This substance is used in products such as washing & cleaning products, air care products, biocides (e.g., disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .
Synthesis Analysis
Tetrahydropyran synthesis involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity . Iron-modified zeolite BETA is an efficient catalyst in the synthesis of 4-methyl-2-propyltetrahydro-2H-pyran-4-ol .Molecular Structure Analysis
The molecular structure of this compound can be found in the ECHA database .Chemical Reactions Analysis
Tetrahydropyran (THP) is the organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom. 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow liquid with a fresh, soft, and natural floral odor . The molecular weight of this compound is 172.2646 .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Synthesis and Chemical Reactions : The reaction of aldehydes with 4-methyl-4-penten-2-ol leads to substituted tetrahydro-pyranols, which can be converted to dihydro-pyrans and then to tetrahydro-pyrans by catalytic hydrogenation. α-Terpineol reacts similarly with benzaldehyde to form structurally similar products (Hudson & Schmerlaib, 1957).
- Prins Cyclization : Prins cyclization, using isoprenol and isovaleraldehyde, is utilized for the selective preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol. Heteropoly acids serve as catalysts in this process, demonstrating high selectivity and efficiency (Vyskočilová et al., 2016).
Educational Use in Laboratories
- Undergraduate Organic Laboratory Projects : Tetrahydro-pyran derivatives are synthesized in undergraduate organic laboratories using environmentally friendly methods. This educational application allows students to explore reaction scope and engage in research projects with other carbonyl substrates (Dintzner et al., 2012).
Industrial and Manufacturing Applications
- Manufacturing Processes : In the manufacturing of certain compounds like tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, carbon−sulfur bond formation is critical. This process is utilized in the production of antiasthma drug candidates and involves palladium-catalyzed reactions (Norris & Leeman, 2008).
Environmental and Biological Applications
- Biological and Pharmacological Research : Compounds like 2-methyl-tetrahydro-pyran-4-ol are explored for their biological activities, such as their interactions with monoamine transporters in the brain. These studies provide insights into the development of novel pharmaceuticals and understandings of biological mechanisms (Santra et al., 2021).
Safety Assessments
- Ingredient Safety Assessments : Compounds like 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol undergo extensive safety assessments to evaluate their genotoxicity, reproductive toxicity, and environmental impact. This is crucial for their use in fragrances and other consumer products (Api et al., 2019).
Safety and Hazards
2-Methyl-tetrahydro-pyran-4-OL is considered hazardous. It is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation . This substance is used in various products, including washing & cleaning products, air care products, biocides, perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound is used in various products such as washing & cleaning products, air care products, biocides (eg, disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products . This suggests that it may interact with a wide range of molecular targets depending on its specific application.
Mode of Action
Given its wide use in various products, it is likely that it interacts with its targets to produce the desired effects, such as fragrance in perfumes and cleaning action in detergents .
Biochemical Pathways
It’s worth noting that tetrahydropyran derivatives are commonly used in organic synthesis . They are involved in various reactions, including the formation of highly substituted 4-hydroxytetrahydropyran products .
Pharmacokinetics
The molecular weight of 1722646 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its wide use in various products, it is likely to produce a range of effects depending on its specific application .
Action Environment
The action of 2-Methyl-tetrahydro-pyran-4-OL can be influenced by various environmental factors. For instance, its use in indoor and outdoor environments as a processing aid suggests that it may be stable under a variety of conditions . .
Analyse Biochimique
Biochemical Properties
2-Methyl-tetrahydro-pyran-4-OL plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is commonly used as a protecting group for alcohols in organic synthesis, where it reacts with 3,4-dihydropyran to form 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis . The interactions of this compound with enzymes and proteins are crucial for its role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior and function. For example, its use as a fragrance substance suggests that it may interact with olfactory receptors and influence sensory perception . Additionally, its role in organic synthesis indicates potential effects on cellular metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable interactions with various biomolecules, influencing their activity. For instance, its use as a protecting group for alcohols involves the formation of stable 2-tetrahydropyranyl ethers, which can be hydrolyzed to restore the parent alcohol . These interactions highlight the compound’s ability to modulate biochemical reactions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound has a vapor pressure of 0.01 hPa at 20°C, indicating its volatility . This property can affect its stability and persistence in laboratory experiments. Additionally, the compound’s long-term effects on cellular function can be observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that administration of the compound by gavage at a dose level of 625 mg/kg body weight per day is associated with minor changes . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage in determining the compound’s impact on biological systems. Understanding the dosage effects is crucial for evaluating the compound’s safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s structure allows it to participate in biochemical reactions that influence metabolic flux and metabolite levels. For instance, its role as a protecting group for alcohols involves interactions with enzymes that catalyze the formation and hydrolysis of 2-tetrahydropyranyl ethers . These interactions highlight the compound’s involvement in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s volatility and chemical properties affect its localization and accumulation in biological systems. Studies have shown that occupational exposure to this compound may occur through inhalation and dermal contact, indicating its ability to be transported and distributed within the body . Understanding these processes is important for evaluating the compound’s impact on health and safety.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s structure allows it to be directed to specific compartments or organelles within cells. For instance, its role as a protecting group for alcohols suggests that it may localize to regions where these reactions occur . Understanding the subcellular localization of this compound is important for elucidating its activity and function in biological systems.
Propriétés
IUPAC Name |
2-methyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPKAPJNEIKPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)


![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)


